(1R,2R)-1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL
CAS No.:
Cat. No.: VC17472276
Molecular Formula: C14H21NO2
Molecular Weight: 235.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H21NO2 |
|---|---|
| Molecular Weight | 235.32 g/mol |
| IUPAC Name | (1R,2R)-1-amino-1-(4-cyclopentyloxyphenyl)propan-2-ol |
| Standard InChI | InChI=1S/C14H21NO2/c1-10(16)14(15)11-6-8-13(9-7-11)17-12-4-2-3-5-12/h6-10,12,14,16H,2-5,15H2,1H3/t10-,14+/m1/s1 |
| Standard InChI Key | SBLCWPFNTTXRBR-YGRLFVJLSA-N |
| Isomeric SMILES | C[C@H]([C@@H](C1=CC=C(C=C1)OC2CCCC2)N)O |
| Canonical SMILES | CC(C(C1=CC=C(C=C1)OC2CCCC2)N)O |
Introduction
(1R,2R)-1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL is a chemical compound with a molecular formula of C14H21NO2 and a molecular weight of 235.32 g/mol . It is a specific stereoisomer of amino-alcohol compounds, characterized by its (1R,2R) configuration. This compound is part of a broader class of organic molecules that have been studied for various applications in pharmaceutical and chemical research.
Synthesis and Preparation
While specific synthesis methods for (1R,2R)-1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL are not detailed in the available literature, compounds with similar structures often involve multi-step syntheses starting from phenolic precursors. These processes typically include cyclopentylation and amino-alcohol formation steps, which require careful control of reaction conditions to achieve the desired stereochemistry.
Potential Applications
Although specific applications of (1R,2R)-1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL are not well-documented, compounds with similar structures have been explored in pharmaceutical research for their potential biological activities. These include roles in drug development targeting various diseases, where the cyclopentyloxyphenyl moiety may contribute to specific interactions with biological targets.
Suppliers and Availability
(1R,2R)-1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL is available from chemical suppliers such as Parchem, which offers a range of specialty chemicals worldwide . This availability suggests that the compound is accessible for research purposes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume